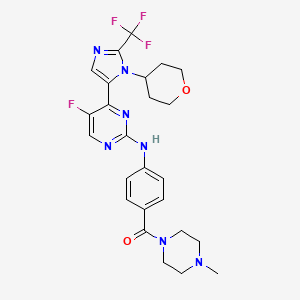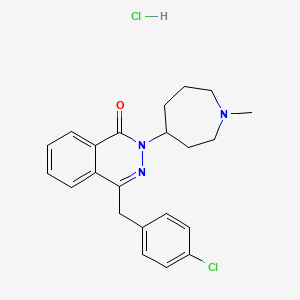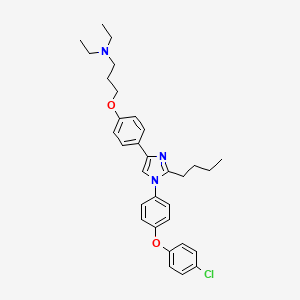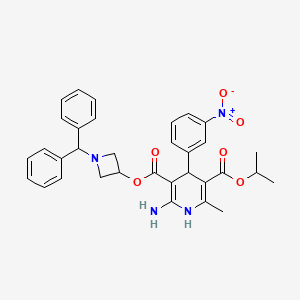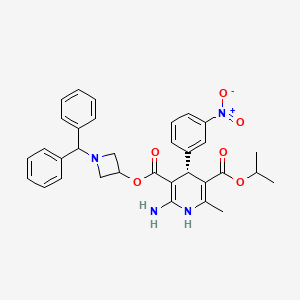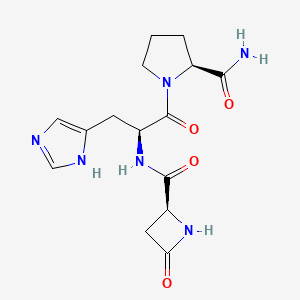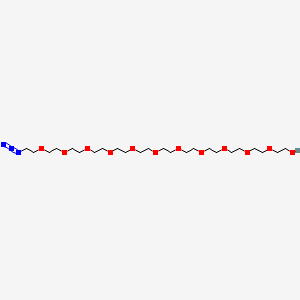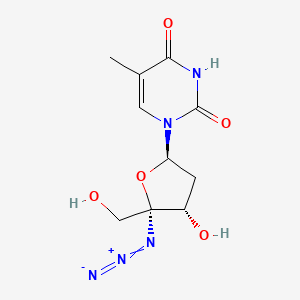
4'-Azidothymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Azidothymidine is a compound with potent and selective activity against the human immunodeficiency virus.
Applications De Recherche Scientifique
Mechanisms of Toxicity and Tolerance in Bacteria
Cooper and Lovett (2011) explored the toxicity mechanisms of Azidothymidine (AZT) in Escherichia coli, identifying the drug's ability to produce single-strand DNA gaps and double-strand breaks. This study provides insights into the genotoxic potential of AZT, especially to mitochondria (Cooper & Lovett, 2011).
Genotoxicity in Mammalian Cells
A study by Zeller et al. (2013) focused on the genotoxicity of AZT in mammalian cells. They found that short-term exposure to low concentrations of AZT did not induce significant micronucleation, suggesting limited genotoxicity under these conditions (Zeller et al., 2013).
Potential Activation of HIV-1 Promoter
Kurata (1994) investigated the effect of AZT on cell lines transformed by an HIV-1 promoter-chloramphenicol acetyltransferase plasmid. The results indicated that AZT might have the potential to activate the HIV-1 promoter (Kurata, 1994).
Impact on Virus Production in T Lymphocytes
Smith, Brian, and Pagano (1987) evaluated the effect of AZT on the replication of the human immunodeficiency virus in susceptible cells. They observed that AZT delayed virus production, but the treated cells eventually produced as much virus as the non-treated ones (Smith, Brian, & Pagano, 1987).
Electrochemical Analysis of AZT
Trnková, Kizek, and Vacek (2004) conducted a study on the electrochemical signal of AZT, providing insights into its detection and interaction with DNA. They discovered that the signal of AZT is not substantially affected by the presence of DNA, indicating that electrons are transferred through the adsorption layer of nucleic acids (Trnková, Kizek, & Vacek, 2004).
Impact on DNA Polymerase-Gamma
Lewis, Simpson, and Meyer (1994) found that AZT triphosphate, a derivative of AZT, inhibits DNA polymerase-gamma in vitro. This finding suggests a role of AZT in the pathogenesis of AZT-induced myopathy, especially in mitochondrial DNA replication (Lewis, Simpson, & Meyer, 1994).
Propriétés
Numéro CAS |
130108-72-4 |
|---|---|
Nom du produit |
4'-Azidothymidine |
Formule moléculaire |
C10H13N5O5 |
Poids moléculaire |
283.24 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-5-3-15(9(19)12-8(5)18)7-2-6(17)10(4-16,20-7)13-14-11/h3,6-7,16-17H,2,4H2,1H3,(H,12,18,19)/t6-,7+,10+/m0/s1 |
Clé InChI |
ZNPKSOLUIAAPQI-NYNCVSEMSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])O |
Apparence |
Solid powder |
Autres numéros CAS |
130108-72-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4'-azidothymidine ADRT |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)
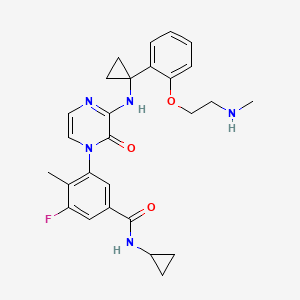
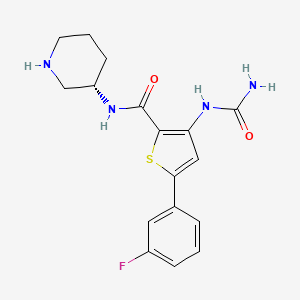
![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)
![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)
![1-Pentanol, 2-[[2-aMino-5-[[(1S)-1-phenylethyl]thio]thiazolo[4,5-d]pyriMidin-7-yl]aMino]-4-Methyl-, (2R)-](/img/structure/B1666241.png)
